molecular formula C17H11NO5 B11293315 3-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoic acid

3-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoic acid

Cat. No.: B11293315
M. Wt: 309.27 g/mol
InChI Key: ZXFQOTPXLNMLJJ-UHFFFAOYSA-N
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Description

3-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoic acid is an organic compound that belongs to the class of isocoumarins. Isocoumarins are notable for their significant role in pharmaceutical research due to their diverse pharmacological activities. This compound is characterized by the presence of an isochromenone moiety linked to a benzoic acid derivative, making it a valuable molecule in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoic acid can be achieved through several synthetic routes. One common method involves the oxidative contraction ring rearrangement of a 3,4-diaminoisocoumarin derivative. This process typically requires specific reaction conditions, including the use of oxidizing agents and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

3-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoic acid include:

Uniqueness

What sets this compound apart is its unique combination of an isochromenone moiety and a benzoic acid derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H11NO5

Molecular Weight

309.27 g/mol

IUPAC Name

3-[(1-oxoisochromene-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C17H11NO5/c19-15(18-12-6-3-5-11(8-12)16(20)21)14-9-10-4-1-2-7-13(10)17(22)23-14/h1-9H,(H,18,19)(H,20,21)

InChI Key

ZXFQOTPXLNMLJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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